

IR and Mass spectrometry analysis of Methyl 2-aminothiophene-3-carboxylate

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Compound of Interest

Compound Name: **Methyl 2-aminothiophene-3-carboxylate**

Cat. No.: **B186581**

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An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of **Methyl 2-aminothiophene-3-carboxylate**

Introduction

Methyl 2-aminothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various biologically active molecules, including thienopyrimidine derivatives, which have applications as kinase inhibitors and antiviral agents.^{[1][2]} Accurate structural elucidation and characterization are paramount for ensuring the purity and identity of this intermediate in drug development and other synthetic applications. This guide provides a detailed overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with experimental protocols, data interpretation, and visual workflows.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint." For **Methyl 2-aminothiophene-3-carboxylate**, the IR spectrum reveals characteristic vibrations of its amine, ester, and thiophene ring structures.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption frequencies for **Methyl 2-aminothiophene-3-carboxylate**, based on data from analogous compounds.^[3]

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Asymmetric & Symmetric Stretch	Primary Amine (NH ₂)	3460 - 3298	Medium
C-H Stretch (Aromatic/Alkene)	Thiophene Ring	~3100	Weak
C-H Stretch (Aliphatic)	Methyl Group (-CH ₃)	~2950	Medium
C=O Stretch	Ester (-COOCH ₃)	1714 - 1656	Strong
C=C Stretch	Thiophene Ring	1593 - 1438	Medium
C-O Stretch	Ester (-COOCH ₃)	1290 - 1224	Strong
C-S Stretch	Thiophene Ring	~764	Weak

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid sample.

- Instrument Preparation:
 - Ensure the Fourier Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal), is powered on and has undergone its standard performance checks.

- Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Preparation:
 - Place a small amount (a few milligrams) of the solid **Methyl 2-aminothiophene-3-carboxylate** powder directly onto the ATR crystal surface.
 - Lower the press arm and apply consistent pressure using the torque knob to ensure firm contact between the sample and the crystal.
- Data Acquisition:
 - Initiate the sample scan using the instrument's software.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually collected over a range of 4000 to 650 cm⁻¹.^[4]
- Post-Acquisition:
 - Raise the press arm and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove all traces of the sample.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common ionization method used for this type of analysis.

Data Presentation: Major Mass Fragments

The molecular weight of **Methyl 2-aminothiophene-3-carboxylate** is 157.19 g/mol .^[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157, along with several fragment ions resulting from predictable bond cleavages.

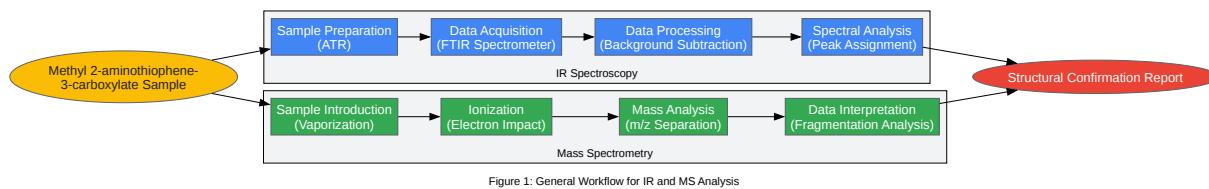
m/z Value	Proposed Fragment Ion	Formula of Fragment	Notes
157	$[M]^+$ (Molecular Ion)	$[C_6H_7NO_2S]^+$	The intact molecule with one electron removed.
142	$[M - CH_3]^+$	$[C_5H_4NO_2S]^+$	Loss of a methyl radical from the ester group.
126	$[M - OCH_3]^+$	$[C_5H_4NOS]^+$	Loss of a methoxy radical, a common fragmentation for methyl esters.
98	$[M - COOCH_3]^+$	$[C_4H_4NS]^+$	Loss of the entire carbomethoxy group.
59	$[COOCH_3]^+$	$[C_2H_3O_2]^+$	The carbomethoxy fragment itself, though less common as a positive ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a Gas Chromatograph (GC) for GC-MS analysis.
 - The sample is vaporized under high vacuum in the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

- This collision ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- Fragmentation:
 - The high energy of the molecular ion causes it to be in an excited state, leading to fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
- Mass Analysis:
 - The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflows and Pathways



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Caption: Figure 1: General Workflow for IR and MS Analysis

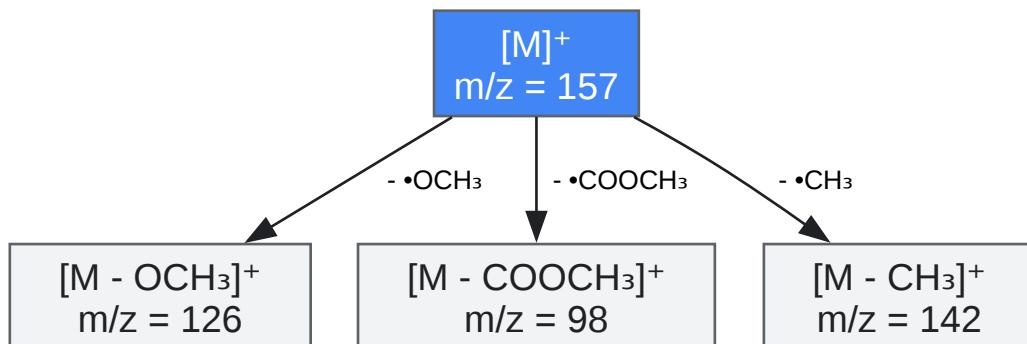


Figure 2: Proposed EI-MS Fragmentation Pathway

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Caption: Figure 2: Proposed EI-MS Fragmentation Pathway

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of **Methyl 2-aminothiophene-3-carboxylate**. IR spectroscopy confirms the presence of key functional groups—the primary amine, the ester carbonyl, and the thiophene ring—while mass spectrometry establishes the correct molecular weight and offers structural insights through predictable fragmentation patterns. These analytical techniques are indispensable tools for researchers, scientists, and drug development professionals to verify the identity and purity of this vital synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

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